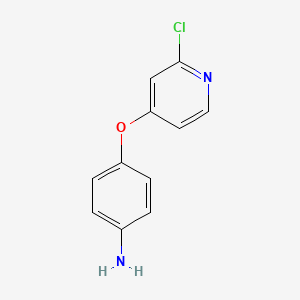

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Description

BenchChem offers high-quality 4-(2-Chloro-pyridin-4-yloxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-pyridin-4-yloxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloropyridin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWUHCOVYJVAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275293 | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630125-70-1 | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630125-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure-activity relationship (SAR) introduction for chloro-pyridine derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chloro-Pyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Chlorine in Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry and agrochemical design, celebrated for its versatile chemical properties and presence in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for a benzene ring, while introducing a nitrogen atom capable of hydrogen bonding and altering electronic properties, makes it a privileged scaffold.[1][2] The strategic introduction of a chlorine atom onto this ring—creating chloro-pyridine derivatives—further enhances its utility, offering a powerful tool to modulate a molecule's potency, selectivity, pharmacokinetics, and metabolic stability.

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chloro-pyridine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function. We will explore why specific substitutions are made, how they influence interactions with biological targets, and how this knowledge is systematically applied in the iterative process of drug and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the chloro-pyridine scaffold in their own discovery programs.

The Physicochemical Impact of Chlorine Substitution

The introduction of a chlorine atom to a pyridine ring is a deliberate and strategic decision in molecular design, driven by its profound effects on the molecule's electronic and physical properties.

-

Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.[1] This altered reactivity is fundamental for the synthesis of diverse derivatives. The electron-withdrawing nature of chlorine also lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for modulating off-target effects or improving cell permeability.

-

Lipophilicity and Steric Bulk : Chlorine significantly increases the lipophilicity (hydrophobicity) of the molecule. This enhancement can improve membrane permeability and facilitate entry into cells or across the blood-brain barrier. The increased van der Waals radius of chlorine compared to hydrogen also introduces steric bulk, which can be exploited to achieve selective binding to a target protein by either promoting favorable interactions or creating unfavorable steric clashes with off-targets.[3]

-

Metabolic Stability : The C-Cl bond is generally strong and resistant to metabolic cleavage. Introducing chlorine at a metabolically vulnerable position on the pyridine ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

The interplay of these factors is complex. The position of the chlorine atom (ortho, meta, or para to the nitrogen) and the presence of other substituents dictate the overall physicochemical profile and, consequently, the biological activity.

Core SAR Principles: Decoding the Role of Substitution Patterns

The biological activity of chloro-pyridine derivatives is exquisitely sensitive to the substitution pattern on the pyridine ring. Understanding these relationships is key to rational drug design.

2.1. The Critical Influence of Chlorine's Position

The location of the chlorine atom is a primary determinant of activity. For instance, in a series of vinyl sulfone activators of Nrf2, halogenation was only tolerated ortho to the alkene substituent, with activity diminishing when chlorine was moved to other positions.[3] This highlights that the chlorine atom often plays a direct role in binding to the target, either through halogen bonding or by positioning other key functionalities correctly within a binding pocket.

2.2. The Impact of Additional Substituents

While the chloro- group is foundational, the introduction of other functional groups allows for the fine-tuning of activity.

-

Electron-Withdrawing vs. Electron-Donating Groups : The addition of further electron-withdrawing groups (e.g., -CN, -NO2) can enhance activity in some contexts by further modulating the electronic character of the ring.[4] Conversely, electron-donating groups (e.g., -CH3, -NH2) can have the opposite effect. In a study of imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors, systematic exploration of various substituents led to the identification of highly potent compounds.[5]

-

Lipophilicity and Polarity : The overall lipophilicity of the molecule is a critical parameter. Studies on pyridine derivatives have shown that decreasing polarity can lead to lower IC50 values (higher potency).[6] For example, replacing a polar COOEt group with a less polar CN group resulted in decreased IC50 values.[6]

The following diagram illustrates the general workflow for a typical SAR study, an iterative process of design, synthesis, and testing.

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Case Study: Chloro-pyridinyl Moieties in M4 Muscarinic Receptor Modulators

A compelling example of chloro-pyridine SAR comes from the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for treating neuropsychiatric disorders.[7]

In one study, researchers started with a lead compound and explored modifications to a 6-chloro-[5][7][8]triazolo[4,3-b]pyridazine core.[7] The chlorine at the 6-position was crucial as it served as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile synthesis of a library of analogs.[7]

SAR Insights:

The study revealed several key SAR trends, summarized in the table below.

| Compound ID | R1 Group | R3 Group | hM4 EC50 (nM) | Key SAR Observation |

| 5f | H | 4-CF3-phenyl | >1100 | Electron-withdrawing CF3 group reduces potency. |

| 5g | H | 4-Me-phenyl | 324 | A methyl group is tolerated, establishing a baseline. |

| 6g | Me | 4-Me-phenyl | 280 | Adding a second methyl to the core slightly improves potency. |

| 5h | H | 3-Me-phenyl | 160 | Moving the methyl from para to meta position doubles potency. |

| 5j | H | 5-Me-pyridin-2-yl | 864 | Replacing the phenyl ring with a pyridine ring diminishes activity. |

| 5k | H | 2-Me-pyridin-3-yl | >10000 | Nitrogen position ortho to the ether linkage is highly detrimental. |

Data synthesized from ACS Chemical Neuroscience, 2026.[7]

This case study demonstrates the subtleties of SAR. Simply replacing a phenyl ring with a bioisosteric pyridine ring (5g vs. 5j) was not beneficial and, depending on the nitrogen's position (5k), could be catastrophic for activity.[7] Furthermore, the seemingly minor change of moving a methyl group from the para to the meta position (5g vs. 5h) resulted in a significant potency boost.[7] These findings underscore the importance of empirical testing guided by rational design.

The following diagram illustrates the core scaffold and the key positions that were varied in the SAR study.

Caption: Key modification points on the M4 PAM scaffold for SAR exploration.

Methodologies for a Robust SAR Program

A successful SAR investigation relies on the integration of chemical synthesis, biological evaluation, and often, computational modeling.

4.1. Experimental Protocol: Synthesis of a Chloro-Pyridine Derivative

The ability to rapidly synthesize analogs is the engine of any SAR campaign. Nucleophilic substitution on an activated chloro-pyridine ring is a common and powerful strategy. The following protocol provides an example for the synthesis of 2-chloro-5-(selenocyanatomethyl)pyridine, a building block for creating compounds with potential antibacterial activity.[9]

Objective: To synthesize 2-chloro-5-(selenocyanatomethyl)pyridine (15) from 2-chloro-5-(chloromethyl)pyridine.

Materials:

-

2-chloro-5-(chloromethyl)pyridine (227.4 mg, 1.5 mmol)

-

Potassium selenocyanate (KSeCN) (432.0 mg, 3.0 mmol)

-

Acetonitrile (15 mL)

-

Ethyl acetate

-

Distilled water

-

Saturated NaCl solution

-

Anhydrous Na2SO4

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Step-by-Step Procedure:

-

Add 2-chloro-5-(chloromethyl)pyridine (1.5 mmol) to a round-bottom flask.

-

Add potassium selenocyanate (3.0 mmol) to the flask.

-

Add acetonitrile (15 mL) to dissolve the reactants.

-

Heat the mixture to 75 °C with stirring for 12 hours.

-

Monitor the reaction progress by TLC until the starting material spot has completely disappeared.[9]

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the resulting residue with ethyl acetate.

-

Wash the combined organic extracts twice with distilled water and then once with a saturated NaCl solution.[9]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[9]

-

Purify the crude product via column chromatography to obtain the final compound, 2-chloro-5-(selenocyanatomethyl)pyridine.

This self-validating protocol includes a clear monitoring step (TLC) to ensure the reaction proceeds to completion before workup, a standard practice ensuring trustworthiness and reproducibility.

4.2. Experimental Protocol: Antimicrobial Activity Screening

Once synthesized, new derivatives must be tested for biological activity. The agar diffusion technique is a standard, reliable method for initial screening of antimicrobial properties.[8]

Objective: To assess the antimicrobial activity of synthesized chloro-pyridine derivatives against selected bacterial and fungal strains.

Materials:

-

Synthesized chloro-pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., E. coli, B. mycoides) and fungal strains (e.g., C. albicans)

-

Nutrient agar plates

-

Sterile paper discs (6 mm diameter)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Step-by-Step Procedure:

-

Prepare fresh cultures of the test microorganisms in broth and adjust to a standard turbidity (e.g., 0.5 McFarland).

-

Using a sterile swab, evenly inoculate the entire surface of the nutrient agar plates with the microbial suspension to create a lawn.

-

Aseptically place sterile paper discs onto the surface of the inoculated agar plates.

-

Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto separate discs. Also, prepare discs for the positive and negative controls.

-

Allow the plates to stand for 30 minutes to permit diffusion of the compounds into the agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.

-

Compare the zone diameters of the test compounds to the controls to determine the level of antimicrobial activity. A larger zone indicates higher activity.

The inclusion of both positive and negative controls in this protocol is a self-validating mechanism, ensuring that the observed activity is due to the test compound and not the solvent, and providing a benchmark for potency.

Conclusion and Future Directions

The chloro-pyridine scaffold is a testament to the power of strategic halogenation in modern chemical design. The SAR principles discussed herein—the critical influence of chlorine's position, the modulating effects of other substituents, and the careful balancing of electronic and steric properties—provide a rational framework for the development of novel therapeutics and agrochemicals.

As our understanding of molecular interactions deepens, driven by advances in structural biology and computational chemistry, the design of chloro-pyridine derivatives will become increasingly sophisticated. Future research will likely focus on developing compounds with highly specific polypharmacology, targeting multiple nodes in a disease pathway, or designing next-generation pesticides with improved environmental profiles. The versatility and proven track record of the chloro-pyridine core ensure its continued prominence as a privileged structure in the ongoing quest for new and effective bioactive molecules.

References

-

(2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

(2026). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. [Link]

-

(2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Pest Management Science. [Link]

-

(2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

(2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

-

(2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

-

(N.A.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

-

(N.A.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

-

(1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. [Link]

-

(N.A.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

-

(N.A.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. [Link]

-

(2025). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]

-

(N.A.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

(2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

-

(2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link]

-

(N.A.). Epibatidine. Wikipedia. [Link]

-

(N.A.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. ResearchGate. [Link]

-

(N.A.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

4-(2-Chloro-pyridin-4-yloxy)-phenylamine: A Privileged Pharmacophore in Modern Kinase Inhibitor Design

Executive Summary

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This diaryl ether motif serves as a "privileged" pharmacophore, adept at binding to the highly conserved ATP-binding pocket of numerous protein kinases. Its structural rigidity, coupled with specific hydrogen bonding capabilities, allows it to function as a highly effective hinge-binder, forming the foundation for several FDA-approved drugs and a multitude of clinical candidates. This technical guide provides an in-depth analysis of this pharmacophore, dissecting its structural features, mechanism of action, and structure-activity relationships. Furthermore, it offers practical, field-proven protocols for the synthesis and preclinical evaluation of inhibitors built upon this core, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful chemical scaffold.

The Kinase Inhibitor Landscape: A Paradigm of Targeted Therapy

The Central Role of Kinases in Cellular Regulation

Protein kinases constitute one of the largest and most functionally diverse gene families, with the human kinome comprising over 500 members.[1] These enzymes are the central nodes of cellular signaling networks, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Consequently, kinases govern a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Given their pivotal role, aberrant kinase activity is a hallmark of many human diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell proliferation and survival.[1]

The ATP-Binding Site: A Druggable Pocket

The catalytic activity of all kinases is dependent on their ability to bind ATP. The ATP-binding pocket is a highly conserved region within the kinase domain, featuring several key structural motifs. One of the most critical for drug design is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region forms key hydrogen bonds with the adenine ring of ATP, anchoring it in the correct orientation for catalysis. The high degree of conservation in this pocket presents a challenge for developing selective inhibitors, yet subtle differences can be exploited to achieve specificity. Most small molecule kinase inhibitors are ATP-competitive, designed to occupy this pocket and prevent the binding of ATP, thereby shutting down the enzyme's catalytic function.

The Pharmacophore Concept in Kinase Inhibitor Design

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and interact with its biological target. It is not a real molecule but rather a three-dimensional arrangement of electronic and steric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The 4-(2-chloro-pyridin-4-yloxy)-phenylamine core represents a classic pharmacophore for Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.

Deconstructing the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Core

Structural and Physicochemical Properties

The core structure consists of a phenylamine ring linked via an ether oxygen to a 2-chloropyridine ring. This arrangement imparts a degree of conformational rigidity, which is entropically favorable for binding. The ether linkage dictates a specific, non-linear angle between the two aromatic rings, positioning them optimally for interaction with distinct sub-pockets of the kinase active site.

| Property | Value | Source |

| Molecular Formula | C11H9ClN2O | [2] |

| Molecular Weight | 220.66 g/mol | [2] |

| CAS Number | 630125-70-1 | [2] |

Key Pharmacophoric Features

The power of this scaffold lies in its precise presentation of key interacting moieties. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the phenylamine can serve as a hydrogen bond donor or a point for synthetic elaboration to access other regions of the ATP pocket.

The Role of Individual Moieties

-

Phenylamine: The aniline nitrogen is a critical interaction point. In many inhibitors, such as Sorafenib and Regorafenib, this amine is acylated, and the resulting amide NH group acts as a hydrogen bond donor. The phenyl ring itself occupies a hydrophobic pocket.

-

Ether Linkage: This linker provides the ideal geometry to span from the hinge-binding pyridine to the deeper hydrophobic regions of the ATP pocket. Its relative stability and ease of synthesis make it an attractive choice.

-

2-Chloropyridine: The pyridine nitrogen is almost universally observed to form a hydrogen bond with a backbone NH group in the kinase hinge region.[3] The 2-chloro substituent plays a more nuanced role. It can enhance binding affinity through favorable electronic interactions and can be a crucial handle in the chemical synthesis, activating the pyridine ring for nucleophilic aromatic substitution.

Mechanism of Action: A Prototypical Hinge-Binder

The Canonical Type II Kinase Inhibitor Binding Mode

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is a hallmark of Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active "DFG-in" conformation, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. In this state, the conserved DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped, exposing a large hydrophobic pocket adjacent to the ATP-binding site. This allosteric pocket is exploited by Type II inhibitors, often leading to greater selectivity compared to Type I inhibitors.

Hydrogen Bonding with the Hinge

The defining interaction for this pharmacophore is the hydrogen bond formed between the pyridine nitrogen and the backbone amide of a conserved hinge residue (e.g., Cys997 in VEGFR2). This interaction mimics the binding of the adenine ring of ATP and is the primary anchor for the inhibitor in the active site. The phenylamine moiety, often derivatized, typically forms a second hydrogen bond with a conserved glutamate in the C-helix and a third with a backbone aspartate of the DFG motif.

Structure-Activity Relationship (SAR) Insights

SAR studies on this scaffold have been extensive, providing a clear roadmap for optimizing potency and selectivity. The general consensus is that while the core diaryl ether motif is essential for hinge binding, the substituents on the terminal phenyl ring are critical for targeting the allosteric pocket and achieving kinase selectivity.

| Modification Site | Observation | Impact on Activity |

| Phenylamine (NH2) | Acylation with ureas or amides is common. | Introduces a crucial H-bond donor, significantly increasing potency. The nature of the urea/amide substituent dictates selectivity. |

| Phenyl Ring | Introduction of small hydrophobic groups (e.g., -CH3, -CF3). | Can improve van der Waals interactions in the hydrophobic pocket. |

| Pyridine Ring | Substitution at the 3- or 5-position. | Often leads to steric clashes with the hinge region, generally decreasing potency.[4] |

| 2-Chloro Group | Replacement with -H, -F, or -CH3. | Can modulate the electronics of the pyridine ring and fine-tune binding. Loss of the chloro group can sometimes decrease potency.[4] |

Synthesis Strategies: Building the Core

The construction of the 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The key disconnection is at the ether linkage. This suggests a reaction between a nucleophilic phenoxide (derived from an aminophenol) and an electrophilic chloropyridine. The chlorine at the 2-position of the pyridine ring, along with the ring nitrogen, sufficiently activates the 4-position for nucleophilic attack.

Key Synthetic Step: Williamson Ether Synthesis via SNAr

The reaction typically involves treating a protected p-aminophenol, such as 4-nitrophenol, with a base (e.g., K2CO3, NaH) to generate the phenoxide in situ. This is followed by the addition of 2,4-dichloropyridine. The reaction proceeds selectively at the more activated 4-position. The final step is the reduction of the nitro group to the desired aniline.

Example Synthetic Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrates.

-

Step 1: Ether Formation. To a solution of 4-nitrophenol (1.0 eq) and 2,4-dichloropyridine (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Reaction Monitoring. Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up. Cool the reaction to room temperature and pour it into ice water. A precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield 4-(2-chloro-pyridin-4-yloxy)-nitrobenzene.

-

Step 2: Nitro Reduction. Suspend the nitro-intermediate (1.0 eq) in ethanol or acetic acid. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

-

Reaction and Work-up. Heat the mixture to reflux and stir vigorously. Monitor by TLC until the reaction is complete (typically 2-4 hours). Cool the reaction, filter through a pad of Celite to remove the iron salts, and concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, 4-(2-chloro-pyridin-4-yloxy)-phenylamine.[5]

Preclinical Evaluation Workflow

Once novel analogs based on the pharmacophore are synthesized, they must undergo a rigorous cascade of preclinical testing to determine their potency, selectivity, and cellular activity.

The Kinase Inhibitor Discovery Cascade

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to a buffer solution. Add the test compound at various concentrations (e.g., 10-point serial dilution).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, and then use the new ATP to drive a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.

-

Cell Plating: Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a period that allows for effects on proliferation (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent directly to each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence. The signal is proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot against compound concentration to determine the GI50/EC50 value.

Kinome-Wide Selectivity Profiling

To ensure the inhibitor is selective for its intended target and to understand potential off-target effects, it is crucial to screen it against a broad panel of kinases. This is often performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Carna Biosciences).[6][7] The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases.[6] Hits from this primary screen are then followed up with full IC50 determinations to quantify the off-target potency. This approach helps to build a selectivity profile and predict potential toxicities.

Case Studies: Flagship Inhibitors

The utility of the 4-(2-chloro-pyridin-4-yloxy)-phenylamine pharmacophore is best exemplified by its incorporation into successful, clinically approved drugs.

Sorafenib (Nexavar®) and Regorafenib (Stivarga®)

While not exact matches, Sorafenib and its fluoro-analog Regorafenib are the most prominent examples of drugs that utilize the core principle of a pyridine-ether-phenyl scaffold.[8] They are multi-kinase inhibitors targeting VEGFR, PDGFR, and Raf kinases, and are used to treat various cancers, including hepatocellular carcinoma and colorectal cancer.[9][10][11] Their clinical success validated this general structure as a highly effective kinase inhibitor template.

BMS-777607: A Potent MET Kinase Inhibitor

BMS-777607 is a potent and selective inhibitor of the c-Met kinase superfamily.[12] Its structure features an N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) core, demonstrating how modifications to the core scaffold (addition of amino and fluoro groups) can be used to fine-tune selectivity and potency for a specific kinase target.[12]

| Inhibitor | Key Targets | Therapeutic Indication |

| Sorafenib | VEGFR, PDGFR, RAF kinases | Hepatocellular Carcinoma, Renal Cell Carcinoma |

| Regorafenib | VEGFR, PDGFR, RAF, KIT, RET | Colorectal Cancer, GIST, Hepatocellular Carcinoma[9] |

| BMS-777607 | c-Met, Axl, Ron | Investigational (Oncology)[12] |

Conclusion and Future Perspectives

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is a testament to the power of pharmacophore-based drug design. Its elegant simplicity and functional effectiveness in binding to the kinase hinge region have cemented its status as a privileged core in medicinal chemistry. While the first generation of inhibitors based on this scaffold were often multi-targeted, ongoing research is focused on refining the structure to achieve greater selectivity for individual kinase targets, thereby improving efficacy and reducing off-target toxicities. The continued exploration of novel substitutions and bioisosteric replacements for elements of this core promises that it will remain a relevant and fruitful starting point for the development of the next generation of targeted kinase inhibitors.

References

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022-06-25). PubMed Central. [Link]

-

Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2009-11-30). OSTI.GOV. [Link]

-

Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PubMed Central. [Link]

-

The essential pharmacophore features for sorafenib and regorafenib as reported VEGFR-2 inhibitors... ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023-08-16). MDPI. [Link]

-

Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. (2019-07-01). PubMed. [Link]

-

Kinome profiling of the four FDA-approved PARP inhibitors across 392... ResearchGate. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Development of Pyridine-Based Inhibitors for the Human Vaccinia- Related Kinases 1 and 2. ChemRxiv. [Link]

-

Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017-12-05). Oncotarget. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

-

Recent advances in methods to assess the activity of the kinome. (2017-06-26). PubMed Central. [Link]

-

Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017-11-06). PubMed. [Link]

-

Structure activity relationship. ResearchGate. [Link]

-

The Discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor. (2007-01-01). PubMed. [Link]

-

The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2022-04-20). MDPI. [Link]

-

Chemical structure of regorafenib and sorafenib. (A) Regorafenib... ResearchGate. [Link]

- Method for synthesizing 4-chloro-pyridine.

-

Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007-04-15). PubMed. [Link]

-

Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Monash University. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022-05-09). PubMed. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

-

2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. (2002-12-15). PubMed. [Link]

Sources

- 1. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular structure is a cornerstone of success. The journey from a promising lead compound to a clinically approved therapeutic is paved with rigorous analytical milestones, among which spectroscopic analysis stands paramount. This technical guide provides an in-depth exploration of the spectroscopic signature of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine , a heterocyclic compound of significant interest as a building block in the synthesis of various targeted therapies.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. Beyond a mere presentation of data, this guide delves into the causality behind the expected spectral features, grounding the interpretation in the fundamental principles of spectroscopy and the specific structural attributes of the molecule. By providing a comprehensive analytical framework, this guide aims to empower researchers to confidently identify and characterize this important pharmaceutical intermediate.

Molecular Structure and its Spectroscopic Implications

4-(2-Chloro-pyridin-4-yloxy)-phenylamine (C₁₁H₉ClN₂O) is a diaryl ether, a structural motif prevalent in many biologically active compounds. Its architecture, featuring a 2-chloropyridine ring linked via an ether oxygen to a p-phenylenediamine moiety, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing chloro-substituted pyridine and the electron-donating aniline ring dictates the electronic environment of each atom, which is directly reflected in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is anticipated to exhibit a series of signals in the aromatic region, characteristic of its substituted phenyl and pyridine rings.[3][4] The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.15 | d | 5.6 |

| H-5' (Pyridine) | 6.85 | dd | 5.6, 2.5 |

| H-3' (Pyridine) | 6.75 | d | 2.5 |

| H-2, H-6 (Phenyl) | 6.90 | d | 8.8 |

| H-3, H-5 (Phenyl) | 6.70 | d | 8.8 |

| NH₂ | 3.80 | s (broad) | - |

Causality of Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are generally deshielded due to the electronegativity of the nitrogen atom. H-6' is expected to be the most downfield due to its proximity to the nitrogen. The chloro-substituent at the 2'-position will further influence the electronic environment.

-

Phenyl Protons: The protons on the phenylamine ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ether linkage and the amino group are both electron-donating, leading to a general upfield shift compared to unsubstituted benzene (7.33 ppm).[4]

-

Amine Protons: The protons of the primary amine will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Pyridine) | 165.0 |

| C-2' (Pyridine) | 151.0 |

| C-6' (Pyridine) | 150.0 |

| C-4 (Phenyl) | 148.0 |

| C-1 (Phenyl) | 142.0 |

| C-2, C-6 (Phenyl) | 122.0 |

| C-3, C-5 (Phenyl) | 116.0 |

| C-5' (Pyridine) | 112.0 |

| C-3' (Pyridine) | 108.0 |

Rationale for Predicted Chemical Shifts:

-

Oxygen- and Nitrogen-bearing Carbons: The carbons directly attached to the ether oxygen (C-4' and C-4) and the pyridine nitrogen (C-2' and C-6') are expected to be significantly deshielded and appear at the downfield end of the spectrum.

-

Chloro-substituted Carbon: The carbon bearing the chlorine atom (C-2') will also experience a downfield shift due to the electronegativity of chlorine.

-

Phenyl Carbons: The chemical shifts of the phenyl carbons are influenced by the electron-donating nature of the amino and ether groups, leading to the observed pattern.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation Workflow

Caption: Workflow for preparing a sample for NMR analysis.

Instrumentation and Data Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons.

-

Number of scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5]

Predicted IR Spectral Data

The IR spectrum of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is expected to show characteristic absorption bands corresponding to its amine, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3450-3300 | N-H (Amine) | Symmetric and Asymmetric Stretching | Medium, two bands |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 1620-1580 | N-H (Amine) | Bending | Medium |

| 1600, 1500, 1450 | C=C (Aromatic) | Ring Stretching | Medium to Strong |

| 1250-1200 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |

| 1100-1000 | C-N (Aromatic Amine) | Stretching | Medium |

| 850-800 | C-H (Aromatic) | Out-of-plane Bending (para-disubstituted) | Strong |

| 750-700 | C-Cl | Stretching | Strong |

Interpretation of Key IR Absorptions:

-

N-H Stretching: The presence of a primary amine is strongly indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6]

-

C-O Stretching: The strong absorption band around 1250-1200 cm⁻¹ is characteristic of an aryl ether linkage.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.

-

C-H Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane bending of C-H bonds in a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[7]

ATR-IR Measurement Workflow

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.

Instrumentation and Data Acquisition Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Collection:

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans for both the background and sample spectra.

-

Spectral range: 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.[9]

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, as it typically produces the protonated molecular ion with minimal fragmentation.[10]

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 221.0531 | Protonated molecular ion (for C₁₁H₁₀ClN₂O⁺) |

| [M+H+2]⁺ | 223.0502 | Isotope peak due to ³⁷Cl |

Key Features of the Mass Spectrum:

-

Molecular Ion Peak: The most significant peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern. The ratio of the intensity of the [M+H]⁺ peak (containing ³⁵Cl) to the [M+H+2]⁺ peak (containing ³⁷Cl) will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Experimental Protocol for ESI-MS

Sample Preparation and Analysis Workflow

Caption: A simplified workflow for ESI-MS analysis.

Instrumentation and Data Acquisition Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is preferred for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, integrating predicted data from NMR, IR, and MS, provides a robust and self-validating framework for its structural confirmation. The anticipated ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen skeleton, while the IR spectrum confirms the presence of key functional groups. Finally, high-resolution mass spectrometry provides an accurate molecular weight and the characteristic isotopic signature of the chlorine atom. This multi-faceted spectroscopic approach, grounded in established principles and methodologies, equips researchers with the necessary tools for the confident identification and quality control of this vital pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved January 27, 2026, from [Link]

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 27, 2026, from [Link]

- Hassan Rezk, A. M. (2002). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. European Journal of Mass Spectrometry, 8(1), 65-70.

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 27, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 27, 2026, from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved January 27, 2026, from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 27, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved January 27, 2026, from [Link]

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved January 27, 2026, from [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved January 27, 2026, from [Link]

- Kohrt, J. T., et al. (2007). The Discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor. Chemical Biology & Drug Design, 70(2), 126-137.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Michalska, D., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(15), 4987.

- Chen, Z. B., et al. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1671-o1672.

-

Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 27, 2026, from [Link]

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved January 27, 2026, from [Link]

- Patel, R. B., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(4), 384-391.

- Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal, 28(41), e202200986.

-

MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved January 27, 2026, from [Link]

- SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2022).

-

Chemistry Stack Exchange. (2018, February 24). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved January 27, 2026, from [Link]

-

Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved January 27, 2026, from [Link]

- Afefy, H. Y., et al. (2008).

- Kersten, S., & Schiefelbein, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists (pp. 343-370). Academic Press.

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 27, 2026, from [Link]

- Gevert, O., & Bräse, S. (2011). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2011(1), 221-259.

- Ng, S. W. (2011). N-(4-Chloro-phen-yl)-4-methyl-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.

- Lönnecke, P., et al. (2019).

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved January 27, 2026, from [Link]

Sources

- 1. app.nmrium.com [app.nmrium.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rsc.org [rsc.org]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. IR spectra prediction [cheminfo.org]

- 7. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

As a novel intermediate in pharmaceutical and agrochemical research, 4-(2-Chloro-pyridin-4-yloxy)-phenylamine presents a unique combination of chemical functionalities that necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth analysis of the potential hazards associated with this compound, drawing upon toxicological data from its constituent chemical classes: chloropyridines and aromatic amines. In the absence of a specific Safety Data Sheet (SDS), this document serves as a critical resource for establishing safe handling protocols, mitigating exposure risks, and ensuring a secure research environment. We will delve into a comprehensive hazard assessment, detailed personal protective equipment (PPE) requirements, step-by-step handling and emergency procedures, and appropriate disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Introduction: Understanding the Compound

4-(2-Chloro-pyridin-4-yloxy)-phenylamine, with a molecular formula of C₁₁H₉ClN₂O and a molecular weight of 220.66 g/mol , is an organic compound that integrates a 2-chloropyridine moiety with a phenylamine structure via an ether linkage[1]. This unique arrangement suggests a reactivity profile influenced by all three components. Due to its utility as a building block in the synthesis of more complex molecules, its presence in the modern laboratory is becoming increasingly common[2].

The primary challenge in establishing safety protocols for 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is the current lack of a dedicated, publicly available Safety Data Sheet (SDS). Therefore, a conservative and precautionary approach is paramount. This guide extrapolates potential hazards from well-characterized analogous compounds, namely the toxicologically significant classes of chloropyridines and aromatic amines.

Hazard Assessment: A Synthesis of Known Risks

The toxicological profile of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is predicted to be a composite of the hazards associated with its chloropyridine and phenylamine functionalities.

The Chloropyridine Moiety: Acute Toxicity and Irritation

Chlorinated pyridines are known for their significant acute toxicity. Based on data for related compounds, the following hazards are anticipated:

-

Acute Toxicity (Oral, Dermal, Inhalation): Many chloropyridines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled[3][4]. The presence of the chlorine atom on the pyridine ring can enhance toxicity.

-

Skin Corrosion/Irritation: Direct contact can cause skin irritation[5].

-

Serious Eye Damage/Irritation: Chloropyridines are often associated with a risk of serious eye damage[4].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5].

The Aromatic Amine Moiety: Carcinogenicity and Systemic Effects

Primary aromatic amines (PAAs) are a class of compounds with well-documented health risks[6][7]. These include:

-

Carcinogenicity and Mutagenicity: Many aromatic amines are suspected of causing cancer and genetic defects[4][7][8].

-

Systemic Toxicity: Prolonged or repeated exposure can lead to organ damage[6]. Aromatic amines are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis, headache, and dizziness[8].

-

Skin Sensitization: May cause an allergic skin reaction upon repeated contact[4][8][9].

-

High Absorption Rate: Aromatic amines are readily absorbed through the skin, as well as via inhalation and ingestion, making all routes of exposure significant[6].

Predicted GHS Classification

Based on the hazards of its components, a putative GHS classification for 4-(2-Chloro-pyridin-4-yloxy)-phenylamine would include:

| Hazard Class | Predicted Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |

| Carcinogenicity | H351: Suspected of causing cancer. |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. |

Disclaimer: This predicted classification is for guidance only and should be treated with the utmost caution. All handling procedures should reflect the highest level of potential hazard until a certified SDS becomes available.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The rationale is to create multiple barriers to prevent any contact with the chemical.

Standard Laboratory Attire

-

Long-sleeved lab coat

-

Closed-toe shoes

-

Safety glasses with side shields

Mandatory Specialized PPE

-

Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be changed immediately upon contamination.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.

-

Respiratory Protection: All work with solid 4-(2-Chloro-pyridin-4-yloxy)-phenylamine or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[10]. If work outside a fume hood is unavoidable, a properly fitted respirator with an appropriate organic vapor/particulate cartridge is required[10].

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.

General Handling

-

Work Area: All manipulations of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine should be performed in a designated area within a chemical fume hood[8][10].

-

Weighing: Weighing of the solid should be done in a fume hood on a tared weigh boat. Avoid creating dust.

-

Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn[10]. Do not eat, drink, or smoke in the laboratory[3].

Storage

-

Container: Store in a tightly sealed, clearly labeled container[10][11].

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11].

-

Access: Store in a locked cabinet or an area with restricted access[8].

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate harm.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a sealed, labeled waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Prevent the spread of the spill if it is safe to do so.

-

Allow only trained personnel with appropriate respiratory protection to clean up the spill.

-

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Waste Disposal

All waste containing 4-(2-Chloro-pyridin-4-yloxy)-phenylamine must be treated as hazardous.

-

Solid Waste: Collect in a dedicated, labeled, and sealed container.

-

Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe use of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine in the laboratory is achievable through a proactive and informed approach to safety. While this guide provides a comprehensive framework based on the best available data from related compounds, it is not a substitute for professional judgment and continuous risk assessment. Researchers must remain vigilant, adhere to these protocols, and foster a laboratory culture where safety is the highest priority. As new information becomes available, these procedures should be reviewed and updated accordingly.

References

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ATSDR - CDC. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

SKC Inc. (2023). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Philip Harris. (2015). SAFETY DATA SHEET - PHENYLAMINE. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

- 1. 4-(2-Chloro-pyridin-4-yloxy)-phenylamine | 630125-70-1 | Benchchem [benchchem.com]

- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 5. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. international.skcinc.com [international.skcinc.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine in FLT3/Aurora kinase inhibition studies

An Application Guide to the Methodological Framework for Evaluating 4-(2-Chloro-pyridin-4-yloxy)-phenylamine and Its Analogs as Putative FLT3/Aurora Kinase Inhibitors

Authored by Gemini, Senior Application Scientist

Introduction: The Rationale for Dual FLT3 and Aurora Kinase Inhibition

The landscape of cancer therapy is increasingly defined by precision medicine, targeting the specific molecular drivers of malignancy. In hematological cancers, particularly Acute Myeloid Leukemia (AML), two kinase families have emerged as critical therapeutic targets: FMS-like tyrosine kinase 3 (FLT3) and the Aurora kinases.[1]

FLT3 , a receptor tyrosine kinase, is a key regulator of hematopoietic stem and progenitor cell survival and proliferation.[2][3] Activating mutations, such as internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis, making FLT3 a prime target for inhibition.[2][4]

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression, governing processes like centrosome maturation, chromosome segregation, and cytokinesis.[5][6] Their overexpression is common in a wide array of cancers, including leukemia, and correlates with aggressive disease.[4]

The simultaneous inhibition of both FLT3 and Aurora kinases presents a compelling therapeutic strategy.[7][8] This dual-pronged attack can not only shut down the primary proliferative signals driven by mutant FLT3 but also induce mitotic catastrophe in rapidly dividing cancer cells by disrupting Aurora kinase function.[4][9] Several dual FLT3/Aurora inhibitors have shown promise, suggesting that this pharmacological approach can lead to more profound and durable anti-leukemic effects than targeting either kinase alone.[9][10]

The chemical scaffold 4-(2-Chloro-pyridin-4-yloxy)-phenylamine represents a core structure from which potent kinase inhibitors can be derived.[11] Its diaryl ether linkage is a common pharmacophore in ATP-competitive inhibitors. This document provides a comprehensive methodological framework for researchers to evaluate the potential of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, or novel analogs derived from it, as dual inhibitors of FLT3 and Aurora kinases. The protocols herein are designed to be self-validating, guiding the user from initial biochemical characterization to cellular and phenotypic validation.

Hypothesized Mechanism of Action

Small molecule inhibitors like those derived from the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of signaling cascades.

FLT3 Signaling Pathway

FLT3 is activated upon binding its ligand (FLT3L), which induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[2][12] This creates docking sites for signaling proteins that activate critical downstream pathways, including STAT5, MAPK, and PI3K/AKT, which collectively promote cell proliferation and survival.[13] Mutant forms like FLT3-ITD are constitutively active, driving these pathways in a ligand-independent manner.

Figure 3: Tiered Experimental Workflow.

Part 1: In Vitro Kinase Profiling (Biochemical Assays)

Core Objective: To quantify the direct inhibitory activity of the test compound against purified FLT3 and Aurora kinases and to determine its half-maximal inhibitory concentration (IC50).

Expertise & Experience: Starting with a cell-free biochemical assay is a critical first step. It confirms direct target engagement without the complexities of cell permeability, metabolism, or off-target effects. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity. T[14]he concentration of ATP used should be close to its physiological Km value, as artificially high ATP levels can lead to an underestimation of an ATP-competitive inhibitor's potency.

[15]Protocol 1.1: FLT3/Aurora Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for both FLT3 and Aurora kinases, using the appropriate recombinant enzyme and substrate for each.

[2][5][16]1. Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine (or analog) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate. 2. Reaction Setup: In a 96-well assay plate, add the following components in order:

- 5 µL of Kinase Assay Buffer.

- 5 µL of test compound from the dilution series (final DMSO concentration ≤1%).

- 5 µL of a mixture containing the purified recombinant kinase (e.g., FLT3 or Aurora A/B) and its specific substrate.

- Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume should be 25 µL.

- Incubation: Shake the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes).

- Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature. 6[3][5]. Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

- Data Acquisition: Read the luminescence on a plate reader.

- Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Summary of Biochemical Potency

| Compound ID | FLT3 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| Test Cmpd 1 | Value | Value | Value |

| Ref. Cmpd | Value | Value | Value |

Part 2: Cellular Target Engagement & Pathway Inhibition

Core Objective: To confirm that the compound can enter cells and inhibit the phosphorylation of its intended targets and their downstream signaling substrates.

Trustworthiness: This step is crucial for validating the biochemical data in a more biologically relevant system. The use of a positive control inhibitor (e.g., a known clinical-stage FLT3/Aurora inhibitor) is mandatory to ensure the assay is performing correctly. A[4] vehicle control (DMSO) serves as the baseline for pathway activity. We will use Western Blotting, a standard and reliable technique for measuring changes in protein phosphorylation.

Protocol 2.1: Western Blot for p-FLT3 and p-STAT5 (FLT3 Pathway)

-

Cell Culture: Culture a FLT3-ITD positive AML cell line, such as MV4-11 or MOLM-13, under standard conditions.

-

Compound Treatment: Seed cells in 6-well plates. Once they reach the desired density, treat with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours). Include vehicle (DMSO) and a positive control inhibitor.

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-Actin). [17][18] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to assess the reduction in phosphorylation.

[19]Protocol 2.2: Western Blot for p-Histone H3 (Aurora B Pathway)

-

Cell Culture and Treatment: Use a suitable proliferating cancer cell line (e.g., HCT116, HeLa, or the same MV4-11 cells). Treat with the compound as described in Protocol 2.1. A 2-4 hour treatment is typically sufficient.

-

Lysis and Western Blot: Follow the same procedure as in Protocol 2.1.

-

Immunoblotting: Probe the membranes with primary antibodies against p-Histone H3 (Ser10), total Histone H3, and a loading control. 4[4]. Detection and Analysis: Visualize and quantify the reduction in Histone H3 phosphorylation.

Part 3: Phenotypic Assays (Cellular Outcomes)

Core Objective: To measure the ultimate biological effects of dual kinase inhibition on cancer cells, namely the reduction of cell viability and the induction of cell cycle arrest.